

H-NMR Spectral Analysis of Z-Ala-Asp-OH: A Comparative Technical Guide

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Compound of Interest

Compound Name: Z-Ala-asp-OH

CAS No.: 79458-93-8

Cat. No.: B3284980

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Executive Summary

In the rigorous landscape of peptide therapeutics and drug development, the structural validation of protected dipeptides like **Z-Ala-Asp-OH** (N-benzyloxycarbonyl-L-alanyl-L-aspartic acid) is a critical quality gate. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity profiling, Proton Nuclear Magnetic Resonance (

H-NMR) spectroscopy provides the indispensable "structural fingerprint" required to confirm chemical identity, stereochemical integrity, and protecting group stability.

This guide provides a Senior Scientist-level analysis of the **Z-Ala-Asp-OH** spectral signature, comparing the efficacy of H-NMR against HPLC-MS alternatives, and offering a self-validating experimental protocol.

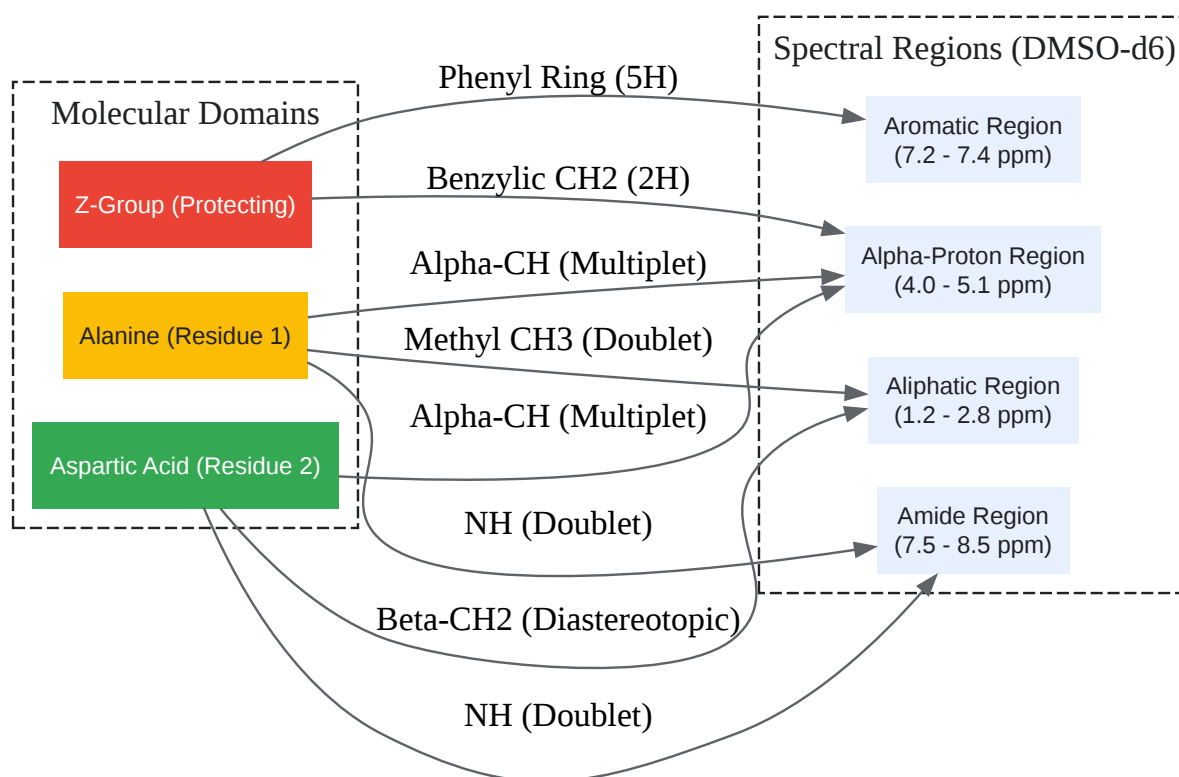
Part 1: Structural Logic & Analysis Strategy

To interpret the NMR spectrum of **Z-Ala-Asp-OH**, one must deconstruct the molecule into its three distinct magnetic environments. This is not merely about peak picking; it is about verifying the connectivity of the peptide backbone.

- The Z-Group (Carbobenzyloxy): The "Shield." A distinct aromatic system (5 protons) and a benzylic methylene group. This is the internal reference for integration.
- The Alanine Residue (Ala): The "Hinge." Characterized by a distinct methyl doublet and an -methine proton.
- The Aspartic Acid Residue (Asp): The "Tail." Contains a diastereotopic -methylene group adjacent to a carboxylic acid, often creating complex splitting patterns.

Visualization: Structural Connectivity & Signal Logic

The following diagram illustrates the flow of spectral assignment, linking chemical moieties to their expected spectral regions.



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Figure 1: Logic flow connecting the **Z-Ala-Asp-OH** molecular domains to specific NMR spectral regions.

Part 2: Experimental Protocol (Self-Validating)

Objective: Obtain a high-resolution spectrum capable of resolving amide couplings and diastereotopic protons.

Solvent Selection: The Critical Choice

- Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).
 - Causality: Unlike D₂O, DMSO-d6 does not exchange amide protons (). Observing these doublets is crucial for confirming the peptide bond () and the carbamate linkage ().
- Alternative: Methanol-d4 (CD₃OD).
 - Risk: Amide protons will exchange and disappear, resulting in a loss of structural information regarding the peptide backbone.

Sample Preparation

- Weigh 5–10 mg of **Z-Ala-Asp-OH** into a clean vial.
- Add 0.6 mL of DMSO-d6 (99.9% D).
- Validation Step: Ensure the solution is clear. Turbidity indicates salts or incomplete solvation, which causes peak broadening.
- Transfer to a 5mm NMR tube.

Acquisition Parameters (400 MHz or higher)

- Pulse Sequence: Standard 1H (zg30).
- Scans (NS): 16 or 32 (Sufficient for >5 mg).
- Relaxation Delay (D1):
second (Ensure quantitative integration of aromatic protons).
- Temperature: 298 K (25°C).

Part 3: Comparative Analysis (The Core)

This section objectively compares the primary method (H-NMR) with its main alternative (HPLC-MS) to guide the researcher on when to deploy each.

Method A: H-NMR (Structural Confirmation)

Best For: Identity verification, gross purity (>95%), and stereochemical checks.

- Performance: NMR provides a molar ratio of all protons. If the integration of the Z-group (5H) vs. the Alanine methyl (3H) deviates from 5:3, the structure is compromised or impure.
- Limitation: Low sensitivity. Impurities below 0.5–1.0% are often lost in the baseline noise.

Method B: HPLC-MS (Purity Profiling)

Best For: Trace impurity analysis (<0.1%), deletion sequences, and salt quantification.

- Performance: Separates chemically similar species (e.g., free Z-Ala-OH or H-Asp-OH impurities) that might overlap in NMR.
- Limitation: Does not provide direct structural proof of connectivity; relies on retention time comparison and mass-to-charge ratio.

Comparative Data Summary

| Feature | H-NMR (DMSO-d6) | HPLC-MS (Reverse Phase) |
|------------------|--|-----------------------------|
| Primary Output | Structural Connectivity & Molar Ratios | Purity % & Molecular Weight |
| Sample Recovery | Non-destructive (Recoverable) | Destructive |
| Detection Limit | ~0.5% (Impurity) | <0.05% (Impurity) |
| Amide Visibility | Yes (Crucial for peptide bonds) | No (Ionized in source) |
| Stereochemistry | Visible (Diastereotopic splitting) | Requires Chiral Column |
| Quantification | Absolute (qNMR possible) | Relative (Area %) |

Part 4: Data Presentation & Interpretation

The following table details the expected chemical shifts for **Z-Ala-Asp-OH** in DMSO-d6. This protocol serves as the Pass/Fail criteria for the product.

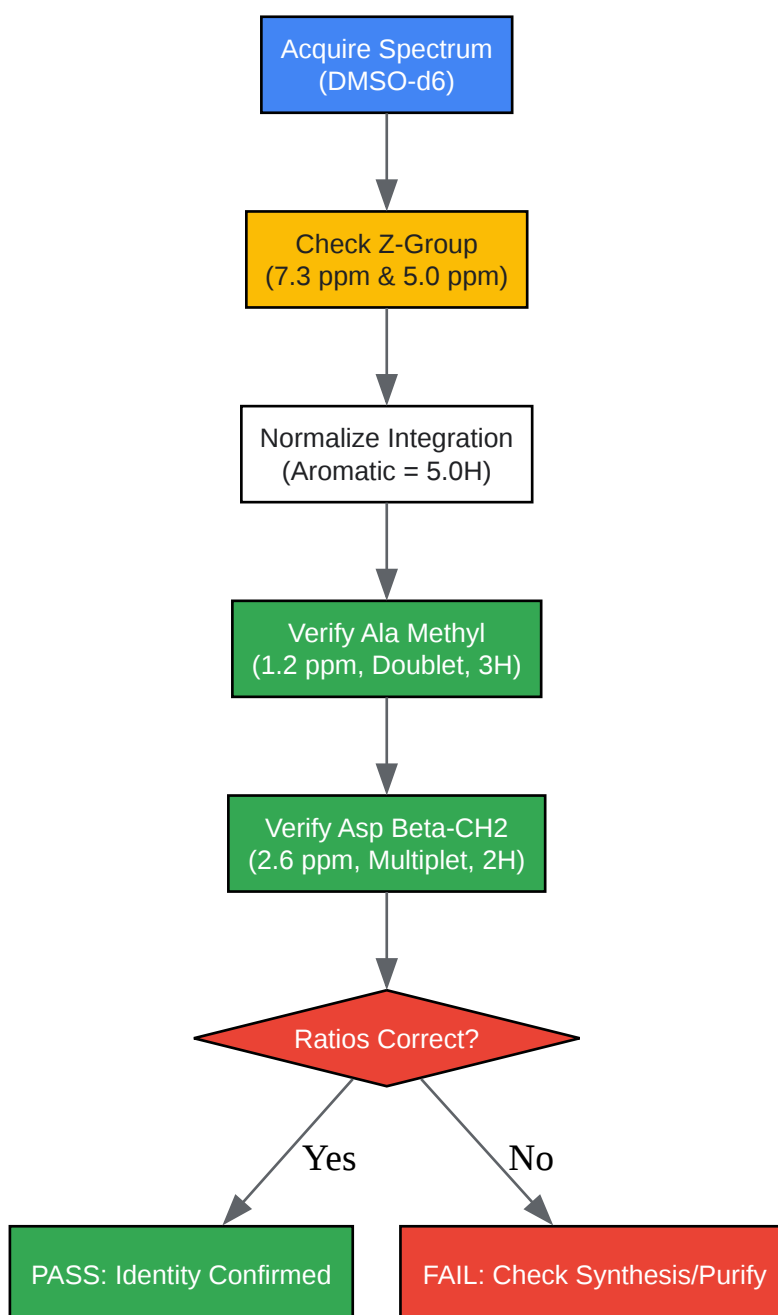
Spectral Assignment Table (DMSO-d6)

| Residue / Group | Proton Type | Chemical Shift (, ppm) | Multiplicity | Integral | Structural Insight |
|-----------------|---------------|-------------------------|-------------------|----------|--|
| Carboxylic Acid | | 12.0 - 12.8 | Broad Singlet | 1-2H | Often broad/invisible due to exchange. |
| Amide (Asp) | (Peptide) | 8.0 - 8.3 | Doublet (Hz) | 1H | Confirms Ala-Asp linkage. |
| Amide (Ala) | (Urethane) | 7.4 - 7.6 | Doublet (Hz) | 1H | Confirms Z-group attachment. |
| Z-Group | Aromatic Ring | 7.30 - 7.40 | Multiplet | 5H | Reference Peak. Set to 5.00H. |
| Z-Group | Benzylic | 5.00 - 5.10 | Singlet (or ABq) | 2H | Characteristic sharp singlet. |
| Aspartic Acid | | 4.50 - 4.70 | Multiplet (q/dt) | 1H | Downfield due to adjacent COOH. |
| Alanine | | 4.00 - 4.20 | Quintet/Multiplet | 1H | Coupled to methyl and NH. |
| Aspartic Acid | | 2.50 - 2.80 | dd / Multiplet | 2H | Diastereotopic. Often appears as two distinct sets of peaks. |

| | | | | |
|---------|-------------|---------------|----|---------------------|
| Alanine | 1.20 - 1.25 | Doublet (Hz) | 3H | Diagnostic doublet. |
|---------|-------------|---------------|----|---------------------|

Interpretation Workflow Diagram

This workflow ensures a logical progression from data acquisition to product release.



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Figure 2: Step-by-step decision tree for validating **Z-Ala-Asp-OH** identity via NMR.

Part 5: Troubleshooting & Expert Insights

The "Water Peak" Problem

In DMSO-d₆, residual water appears around 3.33 ppm.

- Impact: It can obscure the Aspartic acid
-protons if they shift downfield or if the water peak is broad.
- Solution: Use a high-quality solvent (ampoules) or presaturation pulse sequences if overlap occurs.

Diastereotopic Protons

The

-protons of the Aspartic acid residue are adjacent to a chiral center (carbon). They are chemically non-equivalent (diastereotopic).

- Observation: Do not expect a simple triplet or doublet. Expect two sets of "doublet of doublets" (dd) in the 2.5–2.8 ppm range. This is a mark of a correct chiral center, not an impurity.

Rotamers

While less common in Z-amino acids compared to Boc-Proline derivatives, restricted rotation around the carbamate bond can occasionally cause peak broadening or "shadow peaks" (minor rotamers) in the spectrum.

- Validation: If "impurities" appear as miniature versions of the main peaks (~5-10% intensity) and coalesce upon heating the NMR tube to 50°C, they are rotamers, not chemical impurities.

References

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Sources

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